3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide
Description
3-(1H-1,3-Benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide is a heterocyclic compound featuring a benzodiazolyl (benzimidazole) moiety linked to a pyrrolidine ring, which is further substituted with a cycloheptyl carboxamide group.
Properties
IUPAC Name |
3-(benzimidazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c24-19(21-15-7-3-1-2-4-8-15)22-12-11-16(13-22)23-14-20-17-9-5-6-10-18(17)23/h5-6,9-10,14-16H,1-4,7-8,11-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCUIKHPHAGQKLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 3-(1H-1,3-benzodiazol-1-yl)-N-cycloheptylpyrrolidine-1-carboxamide belongs to a class of benzodiazole derivatives, which have garnered attention in pharmaceutical research due to their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
The synthesis of this compound typically involves the reaction of a suitable benzodiazole derivative with cycloheptyl-containing compounds. The resulting structure features a benzodiazole moiety linked to a pyrrolidine ring via a carboxamide bond, which may enhance its biological activity through specific interactions with biological targets.
Research indicates that compounds containing benzodiazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Benzodiazoles have shown efficacy against various bacterial and fungal strains. The mechanism often involves the inhibition of nucleic acid synthesis or interference with cell wall synthesis.
- Anticancer Properties : Some studies suggest that benzodiazole derivatives can induce apoptosis in cancer cells through the modulation of various signaling pathways, including those involving p53 and Bcl-2 proteins.
Case Studies and Research Findings
Several studies have evaluated the biological activity of similar compounds:
- Antimicrobial Activity : A study on related benzodiazole derivatives reported significant inhibition against Staphylococcus aureus and Escherichia coli, with some compounds exhibiting minimum inhibitory concentrations (MICs) as low as 10 µg/mL .
- Anticancer Activity : Research focusing on benzodiazole-based compounds has demonstrated their ability to inhibit tumor growth in vitro and in vivo. For instance, one derivative was shown to reduce cell viability in breast cancer cell lines by over 50% at concentrations of 20 µM .
- Neuroprotective Effects : Another investigation highlighted the neuroprotective potential of benzodiazole derivatives in models of neurodegeneration, suggesting that these compounds could mitigate oxidative stress-induced neuronal damage .
Data Summary Table
| Biological Activity | Test Organism/Model | Concentration (µM) | Result |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 10 | Inhibition observed |
| Anticancer | Breast cancer cell lines | 20 | >50% cell viability reduction |
| Neuroprotection | Neuronal cells | 50 | Reduced oxidative stress |
Safety and Toxicology
While exploring the therapeutic potential of this compound, it is crucial to assess its safety profile. Preliminary toxicity studies indicate that related compounds exhibit low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 µM . However, further studies are necessary to fully understand the safety implications in vivo.
Comparison with Similar Compounds
Structural and Functional Differences
The most structurally analogous compound identified in the provided evidence is 6-(1H-1,3-Benzodiazol-1-yl)-N'-hydroxypyridine-3-carboximidamide (CAS 1017047-94-7) . Key differences include:
- Core Heterocycle :
- The target compound features a pyrrolidine ring, while the analog substitutes a pyridine ring. Pyrrolidine’s saturated structure may confer greater conformational flexibility compared to pyridine’s aromatic rigidity.
- The analog’s hydroxyl-carboximidamide group enhances polarity, likely improving solubility in polar solvents like DMSO or methanol .
Physicochemical and Application Comparison
Table 1 summarizes available data for the two compounds:
Implications of Structural Variations
- Solubility: The analog’s solubility in DMSO and methanol aligns with its polar functional groups, whereas the target compound’s cycloheptyl group may reduce solubility in polar solvents.
- Bioactivity : The benzimidazole core in both compounds is associated with interactions in biological systems (e.g., kinase inhibition or DNA intercalation). The cycloheptyl group in the target compound could enhance binding to hydrophobic pockets in proteins, whereas the analog’s hydroxyl-carboximidamide may favor hydrogen bonding.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
